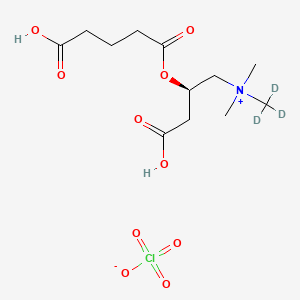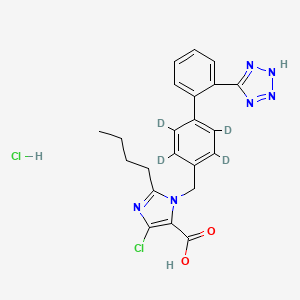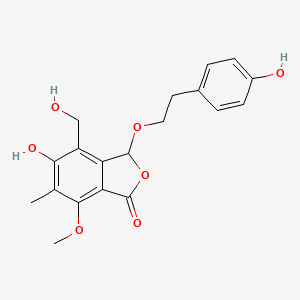
Antiangiogenic agent 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiangiogenic Agent 3 is a compound known for its ability to inhibit angiogenesis, the process of forming new blood vessels from pre-existing ones. This property makes it a valuable tool in the treatment of various diseases, particularly cancer, where the inhibition of blood vessel formation can restrict tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic Agent 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Antiangiogenic Agent 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane or acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antiangiogenic Agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of angiogenesis inhibition on cellular processes and signaling pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating various cancers and other angiogenesis-related diseases.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting angiogenesis .
Wirkmechanismus
Antiangiogenic Agent 3 exerts its effects by targeting specific molecular pathways involved in angiogenesis. The primary target is the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). By binding to VEGF or VEGFRs, this compound inhibits the signaling pathways that promote blood vessel formation. This leads to reduced blood supply to tumors, thereby inhibiting their growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Antiangiogenic Agent 3 is unique in its specific targeting of the VEGF/VEGFR pathway, which distinguishes it from other antiangiogenic agents that may target different pathways or have broader mechanisms of action. Similar compounds include:
Bevacizumab (Avastin): A monoclonal antibody that targets VEGF.
Sunitinib (Sutent): A small molecule inhibitor that targets multiple receptor tyrosine kinases, including VEGFRs.
Sorafenib (Nexavar): A small molecule inhibitor that targets multiple kinases involved in angiogenesis .
These compounds share the common goal of inhibiting angiogenesis but differ in their specific targets and mechanisms of action, making this compound a valuable addition to the arsenal of antiangiogenic therapies.
Eigenschaften
Molekularformel |
C19H20O7 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
5-hydroxy-4-(hydroxymethyl)-3-[2-(4-hydroxyphenyl)ethoxy]-7-methoxy-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O7/c1-10-16(22)13(9-20)14-15(17(10)24-2)18(23)26-19(14)25-8-7-11-3-5-12(21)6-4-11/h3-6,19-22H,7-9H2,1-2H3 |
InChI-Schlüssel |
VDJQAMQWKQYLMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)OCCC3=CC=C(C=C3)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


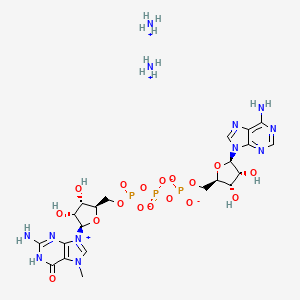
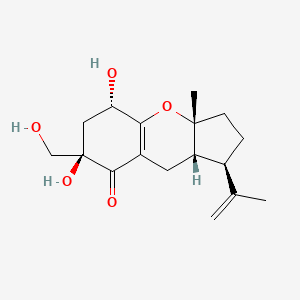
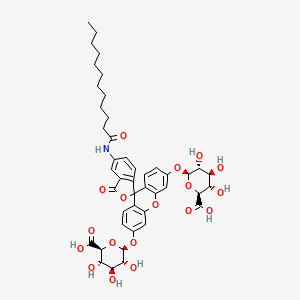
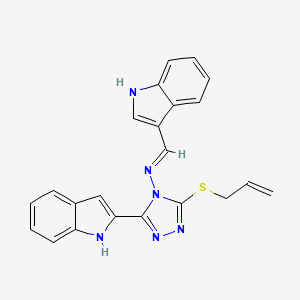
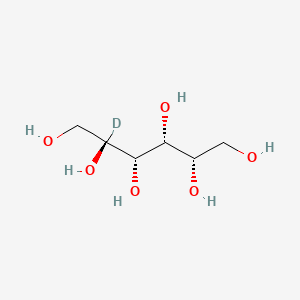
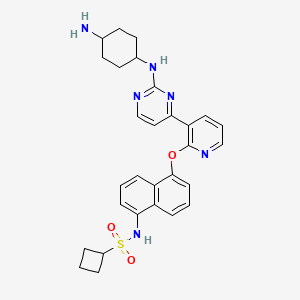
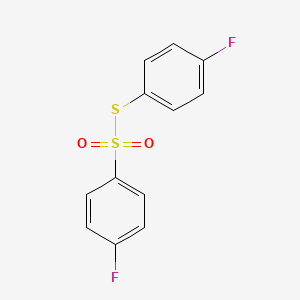

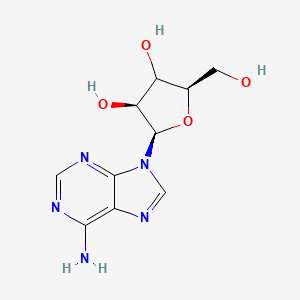

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
